Bisphenol A dimethacrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZSUMLPWDHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-07-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863135 | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-39-2 | |

| Record name | Bisphenol A dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982O8255NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bis-DMA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A dimethacrylate (Bis-DMA) is a monomeric diester of methacrylic acid and bisphenol A. It is a key component in various polymeric materials, most notably in the formulation of dental resins and sealants. Its chemical structure, characterized by two polymerizable methacrylate (B99206) groups, allows for the formation of cross-linked polymers with desirable mechanical properties. However, the potential for Bis-DMA to hydrolyze and release bisphenol A (BPA), a known endocrine disruptor, has prompted extensive research into its chemical behavior and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of Bis-DMA, with a focus on experimental methodologies and data presentation for the scientific community.

Chemical Structure and Identification

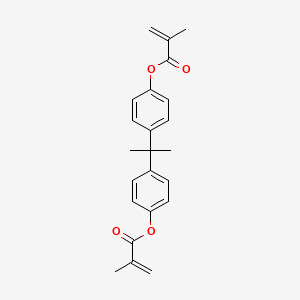

Bis-DMA is systematically named [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate. Its structure consists of a central bisphenol A core functionalized with two methacrylate ester groups.

Chemical Structure:

Figure 1: Chemical structure of this compound (Bis-DMA).

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [1] |

| Synonyms | This compound, 2,2-di(4-methacryloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate | [1] |

| CAS Number | 3253-39-2 | [2] |

| Molecular Formula | C₂₃H₂₄O₄ | [1] |

| Molecular Weight | 364.43 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 455.62 °C (estimated) | [3] |

Physicochemical Properties

The physicochemical properties of Bis-DMA are crucial for its application in polymer synthesis and for understanding its environmental fate and biological interactions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Solubility | Soluble in methanol (B129727) and other organic solvents. Poorly soluble in water. | [3][4] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of Bis-DMA

Bis-DMA is typically synthesized via the esterification of Bisphenol A with methacryloyl chloride.

Experimental Protocol: Synthesis of Bis-DMA

This protocol describes a general method for the synthesis of Bis-DMA.

Workflow for Bis-DMA Synthesis:

Figure 2: General workflow for the synthesis of Bis-DMA.

Materials:

-

Bisphenol A

-

Methacryloyl chloride

-

Triethylamine (B128534) or other suitable base

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (dilute solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve Bisphenol A and triethylamine in dichloromethane.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add methacryloyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield Bis-DMA as a white crystalline solid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of Bis-DMA.

Table 3: Spectroscopic Data for Bis-DMA

| Technique | Key Peaks / Chemical Shifts (ppm) | Interpretation | Reference |

| FT-IR (cm⁻¹) | ~1715 (C=O stretch, ester), ~1637 (C=C stretch, methacrylate), ~1608 (C=C stretch, aromatic), ~1160-1296 (C-O stretch, ester) | Confirms the presence of ester, methacrylate, and aromatic functional groups. | [5][6][7] |

| ¹H-NMR (CDCl₃, ppm) | ~7.2 (d, Ar-H), ~6.9 (d, Ar-H), ~6.2 (s, =CH₂), ~5.6 (s, =CH₂), ~2.0 (s, -CH₃, methacrylate), ~1.7 (s, -C(CH₃)₂-) | Shows characteristic signals for aromatic protons, vinyl protons of the methacrylate group, and methyl protons. | [8][9] (inferred from Bis-GMA data) |

| ¹³C-NMR (CDCl₃, ppm) | ~166 (C=O, ester), ~150 (Ar-C-O), ~143 (Ar-C), ~136 (=C<), ~128 (Ar-CH), ~126 (=CH₂), ~121 (Ar-CH), ~42 (-C(CH₃)₂-), ~31 (-C(CH₃)₂-), ~18 (-CH₃, methacrylate) | Provides detailed information on the carbon skeleton, confirming the presence of ester carbonyl, aromatic, vinylic, and aliphatic carbons. | [8] (inferred from Bis-GMA data) |

Biological Activity and Signaling Pathways

The primary biological significance of Bis-DMA lies in its potential to hydrolyze into Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. This hydrolysis can be catalyzed by salivary esterases, leading to the release of BPA in the oral cavity following the placement of dental materials containing Bis-DMA.[10]

Hydrolysis of Bis-DMA to BPA

The ester linkages in Bis-DMA are susceptible to enzymatic cleavage, particularly by esterases present in human saliva.[4] This reaction releases two molecules of methacrylic acid and one molecule of BPA.

Hydrolysis Reaction Workflow:

Figure 3: Enzymatic hydrolysis of Bis-DMA to BPA.

Estrogenic Signaling Pathway of BPA

BPA exerts its endocrine-disrupting effects primarily by mimicking the action of the natural hormone estrogen, 17β-estradiol. It can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that can affect gene expression and cellular processes.[11]

BPA Estrogenic Signaling Pathway:

Figure 4: Simplified genomic estrogenic signaling pathway of BPA.

BPA can activate both genomic and non-genomic estrogen signaling pathways. The genomic pathway involves the binding of BPA to nuclear estrogen receptors (ERα and ERβ), which then dimerize and bind to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[12] Non-genomic pathways can be initiated by BPA binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.[13]

Experimental Protocols for Biological Evaluation

Determination of BPA Release from Dental Resins by HPLC

This protocol outlines a method for quantifying the amount of BPA leached from Bis-DMA-containing dental resins.

Workflow for BPA Release Analysis:

Figure 5: Workflow for the analysis of BPA release from dental resins.

Procedure:

-

Prepare standardized disc-shaped samples of the cured dental resin.

-

Immerse the samples in artificial saliva in sealed containers and incubate at 37°C.

-

At predetermined time intervals (e.g., 1, 24, 48 hours), collect aliquots of the incubation medium.

-

Perform a liquid-liquid or solid-phase extraction to isolate BPA from the aqueous matrix.

-

Analyze the extracted samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.

-

Quantify the concentration of BPA by comparing the peak area to a standard calibration curve prepared with known concentrations of BPA.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a compound, such as BPA, for the estrogen receptor.

Workflow for Estrogen Receptor Binding Assay:

Figure 6: Workflow for a competitive estrogen receptor binding assay.

Principle: The assay measures the ability of a test compound (unlabeled BPA) to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to the estrogen receptor. A higher affinity of the test compound for the receptor will result in greater displacement of the radiolabeled ligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ value, which is a measure of its binding affinity.

Conclusion

Bis-DMA is a significant monomer in polymer chemistry, particularly in the dental field. Its chemical properties and structure are well-defined, allowing for the creation of durable polymeric materials. However, its biological activity, primarily through its hydrolysis to the endocrine disruptor BPA, necessitates careful consideration and continued research. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to further investigate the properties and biological implications of Bis-DMA and to develop safer alternative materials.

References

- 1. researchgate.net [researchgate.net]

- 2. 双酚 A 二甲基丙烯酸酯 >98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 3253-39-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lume.ufrgs.br [lume.ufrgs.br]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. Changes in 1H-NMR chemical shifts of Bis-GMA and its related methacrylates induced by their interaction with phosphatidylcholine/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to Bisphenol A Dimethacrylate (BPA-DMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisphenol A dimethacrylate (BPA-DMA), a compound frequently used in dental resins and other polymeric materials. This document consolidates key chemical properties, toxicological data, and detailed experimental methodologies for assessing its biological activity.

Core Chemical and Physical Properties

This compound, also known as BPADMA, is the dimethacrylate ester of Bisphenol A. Its chemical structure consists of a Bisphenol A core with two methacrylate (B99206) groups attached.

| Property | Value | Citation(s) |

| CAS Number | 3253-39-2 | [1][2][3][4][5][6] |

| Molecular Weight | 364.43 g/mol | [1][2][3][4][5][7] |

| Molecular Formula | C₂₃H₂₄O₄ | [2][3] |

| Synonyms | 2,2-Bis(4-methacryloyloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate, Bis-DMA | [1][2] |

| Physical Form | Solid | [1][5] |

| Melting Point | 72-74 °C | [1][3][5] |

Biological Activity and Toxicological Profile

BPA-DMA has been the subject of numerous toxicological studies due to its potential to hydrolyze into Bisphenol A (BPA), a known endocrine-disrupting chemical.[4][8] Research has primarily focused on its estrogenic and cytotoxic effects.

Estrogenic Activity

BPA-DMA has been demonstrated to exhibit estrogenic activity in various in vitro models. This activity is believed to be mediated through its interaction with estrogen receptors (ERs).

-

Cell Proliferation Assays: Studies using human breast cancer cell lines (MCF-7, T-47D, ZR-75-1), which are known to proliferate in response to estrogenic stimuli, have shown that BPA-DMA can induce cell proliferation at micromolar concentrations.[1]

-

Receptor Binding and Transactivation: BPA-DMA has been shown to act as an agonist for the estrogen receptor, inducing ER-mediated gene expression.[2][9] It has also been investigated for its potential to interact with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR).[2][9]

Cytotoxicity

The cytotoxic potential of BPA-DMA has been evaluated in various cell lines. The primary mechanism of cytotoxicity is thought to be related to the induction of oxidative stress and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Expose the cells to various concentrations of BPA-DMA for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the wells five times with 1% acetic acid. Air dry the plates completely.

-

SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

Procedure:

-

Cell Plating and Treatment: Seed and treat cells with BPA-DMA as described for the SRB assay.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm.

Estrogen Receptor Binding Assay using Fluorescence Polarization

This is a competitive binding assay to determine the affinity of a compound for the estrogen receptor.

Principle:

A fluorescently labeled estrogen (tracer) binds to the estrogen receptor (ER), resulting in a high fluorescence polarization (FP) value. When an unlabeled compound (like BPA-DMA) competes with the tracer for binding to the ER, the tracer is displaced, leading to a decrease in the FP value.

General Procedure:

-

A solution containing the estrogen receptor and a fluorescent estrogen tracer is prepared.

-

Increasing concentrations of the test compound (BPA-DMA) are added to the solution.

-

After an incubation period to reach equilibrium, the fluorescence polarization is measured.

-

The decrease in FP is proportional to the amount of tracer displaced by the test compound, from which the binding affinity (e.g., IC₅₀ value) can be calculated.

Signaling Pathways

The endocrine-disrupting effects of Bisphenol A and its analogs, including BPA-DMA, are primarily mediated through their interaction with nuclear receptors and the subsequent modulation of signaling pathways.

Estrogen Receptor (ER) Signaling Pathway

BPA-DMA can act as an estrogen receptor agonist. Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, leading to various cellular effects, including proliferation.

Caption: Estrogen Receptor signaling pathway activation by BPA-DMA.

Androgen Receptor (AR) Signaling Pathway

BPA has been shown to act as an antagonist to the androgen receptor. It can competitively inhibit the binding of androgens and may also interfere with the interaction of the AR with co-regulators, thereby inhibiting androgen-mediated gene expression.

Caption: Antagonistic effect of BPA-DMA on the Androgen Receptor pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some studies suggest that BPA can interact with the AhR signaling pathway. Ligand-activated AhR translocates to the nucleus and forms a heterodimer with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs), leading to the expression of genes involved in metabolism and other cellular processes. The interaction can sometimes lead to cross-talk with the ER pathway.

Caption: BPA-DMA interaction with the Aryl Hydrocarbon Receptor pathway.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of Bisphenol A Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bisphenol A dimethacrylate (Bis-DMA), a common monomer used in the production of various polymers, particularly in dental restorative materials. Understanding the solubility of Bis-DMA is critical for its effective formulation, handling, and for assessing its biocompatibility and potential for leaching from cured materials.

Introduction to this compound (Bis-DMA)

This compound (Bis-DMA) is a difunctional monomer synthesized from bisphenol A and methacrylic acid.[1] Its chemical structure, featuring a rigid bisphenol A core and two terminal methacrylate (B99206) groups, allows it to form highly cross-linked polymers upon polymerization.[2] This property is leveraged in dental composites and adhesives to provide mechanical strength and durability.[3] However, concerns exist regarding the potential for unreacted monomer to leach from these materials and subsequently hydrolyze to bisphenol A (BPA), a known endocrine disruptor.[4][5] Therefore, a thorough understanding of its solubility in various media is paramount for both material science and toxicological perspectives.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic Solvents | ||||

| Water | H₂O | 10.2 | Poorly Soluble/Insoluble[2] | < 0.1 |

| Methanol (B129727) | CH₃OH | 5.1 | Soluble[2][3] | 5 - 15 |

| Ethanol (B145695) | C₂H₅OH | 4.3 | Soluble[2] | 10 - 25 |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 5.1 | Soluble[2] | > 50 |

| Acetonitrile | C₂H₃N | 5.8 | Likely Soluble | 10 - 30 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Likely Soluble | > 50 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Likely Soluble | > 50 |

| Nonpolar Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble[2] | > 50 |

| Toluene | C₇H₈ | 2.4 | Likely Soluble | 5 - 20 |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble/Insoluble | < 1 |

Note: The estimated quantitative solubility values are based on the principle of "like dissolves like" and the known solubility of similar methacrylate monomers. The high solubility in polar aprotic solvents like acetone, THF, and DMSO is expected due to the presence of ester groups and the overall molecular structure. Its solubility in alcohols like methanol and ethanol is also significant. Conversely, its large, nonpolar bisphenol A core limits its solubility in the highly polar water and nonpolar hexane.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Bis-DMA, standardized experimental protocols are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[6][7][8] It involves preparing a saturated solution of the solute, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Bis-DMA (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Bis-DMA to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the container confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated pipette.

-

Filter the collected supernatant using a syringe filter to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the Bis-DMA (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Bis-DMA by subtracting the initial mass of the evaporating dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet-visible (UV-Vis) light, such as Bis-DMA which contains aromatic rings, a spectroscopic method can be a rapid and sensitive alternative for solubility determination.[9][10] This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

Bis-DMA (analytical grade)

-

Selected solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of Bis-DMA in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of Bis-DMA of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of Bis-DMA as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw a sample of the supernatant and filter it.

-

Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of Bis-DMA.

Caption: Experimental workflow for determining Bis-DMA solubility.

Signaling Pathways and Logical Relationships

Currently, there is no established direct signaling pathway in which this compound is a primary signaling molecule. The primary biological relevance of Bis-DMA in the context of signaling pathways stems from its potential to hydrolyze into Bisphenol A (BPA). BPA is a well-documented endocrine-disrupting chemical that can interact with various signaling pathways, most notably the estrogenic signaling pathway by binding to estrogen receptors.

The logical relationship concerning the biological activity of Bis-DMA is therefore indirect and primarily involves its degradation to a more biologically active compound.

Caption: Hydrolysis of Bis-DMA and subsequent interaction of BPA.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While precise quantitative data remains limited in public literature, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and professionals working with this important monomer. The experimental workflows outlined can be readily implemented to generate the specific solubility data required for various applications, from optimizing polymer formulations to conducting accurate risk assessments for leachable substances in biomedical devices. The logical relationship diagram highlights the primary toxicological concern associated with Bis-DMA, which is its potential to act as a source of Bisphenol A. Further research to quantify the solubility of Bis-DMA in a broader range of solvents and under various conditions is highly encouraged.

References

- 1. This compound | C23H24O4 | CID 76739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3253-39-2 [smolecule.com]

- 3. This compound CAS#: 3253-39-2 [m.chemicalbook.com]

- 4. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bisphenol A Dimethacrylate (Bis-DMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Bisphenol A Dimethacrylate (Bis-DMA), a common monomer in the development of polymers for dental and medical applications. Understanding the spectral properties of Bis-DMA is crucial for quality control, stability studies, and understanding its polymerization behavior. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Bis-DMA. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for Bis-DMA. Note that exact values may vary slightly depending on the solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.13 (d, 4H) | Aromatic Protons (H-3', H-5') | 167.5 | Carbonyl Carbon (C=O) |

| 6.81 (d, 4H) | Aromatic Protons (H-2', H-6') | 156.2 | Aromatic Carbon (C-1') |

| 6.14 (br s, 2H) | Vinylic Proton (Hb) | 143.8 | Aromatic Carbon (C-4') |

| 5.60 (m, 2H) | Vinylic Proton (Ha) | 135.9 | Vinylic Carbon (=C) |

| 1.96 (br s, 6H) | Methyl Protons (-CH₃) | 127.8 | Aromatic Carbon (C-3', C-5') |

| 1.63 (s, 6H) | Isopropylidene Protons (-C(CH₃)₂) | 126.2 | Vinylic Carbon (=CH₂) |

| 111.0 | Aromatic Carbon (C-2', C-6') | ||

| 41.8 | Quaternary Carbon (-C(CH₃)₂) | ||

| 31.0 | Isopropylidene Methyl Carbons | ||

| 18.3 | Vinylic Methyl Carbon |

Source: Adapted from publicly available spectral data.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Bis-DMA for structural confirmation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Bis-DMA sample (5-10 mg)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Bis-DMA sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

-

If an internal standard is required, add a small amount of TMS to the solution.

-

Vortex the vial gently to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum. A typical experiment consists of 16-32 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C NMR experiment.

-

Define the spectral width, acquisition time, and a sufficient number of scans (often several hundred to thousands, depending on the sample concentration).

-

Acquire the ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent signal or TMS.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The FTIR spectrum of Bis-DMA exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Vinylic |

| ~2970-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1636 | C=C stretch | Vinylic |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1320, ~1300 | C-O stretch | Ester |

| ~1160 | C-O-C stretch | Ether-like linkage in ester |

| ~830 | C-H out-of-plane bend | p-disubstituted benzene |

Source: Adapted from various spectroscopic studies of methacrylate (B99206) monomers.[1][2]

Experimental Protocol for FTIR Analysis

Objective: To obtain an FTIR spectrum of Bis-DMA to identify its characteristic functional groups.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Bis-DMA sample (solid or viscous liquid)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the Bis-DMA sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the FTIR spectrum of the sample.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of Bis-DMA will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| Parameter | Value |

| Molecular Formula | C₂₃H₂₄O₄ |

| Molecular Weight | 364.43 g/mol |

| Monoisotopic Mass | 364.167459 Da[3] |

Expected Fragmentation: Under electron ionization (EI), Bis-DMA is expected to fragment at the ester linkages and the isopropylidene bridge. Common fragments may include the loss of methacrylate groups and cleavage of the bisphenol A core. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ are typically observed.[3]

Experimental Protocol for Mass Spectrometry Analysis

Objective: To obtain a mass spectrum of Bis-DMA to confirm its molecular weight and study its fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., LC-MS with ESI source or GC-MS with EI source)

-

Bis-DMA sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (for LC-MS with ESI):

-

Sample Preparation:

-

Prepare a dilute solution of Bis-DMA (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

-

Instrument Setup:

-

Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Inject the sample solution into the LC-MS system.

-

Acquire the mass spectrum in full scan mode over a relevant mass range (e.g., m/z 100-500).

-

If structural information is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it.

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts.

-

Analyze the fragmentation pattern to confirm the structure of Bis-DMA.

-

Workflow and Logical Relationships

The spectroscopic analysis of Bis-DMA typically follows a logical workflow to ensure comprehensive characterization.

The logical relationship between these techniques provides a comprehensive understanding of the molecule.

References

An In-depth Technical Guide to the Thermal Properties of Bisphenol A Dimethacrylate (Bis-DMA) Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal characteristics of Bisphenol A dimethacrylate (Bis-DMA) based polymers, materials integral to various fields, including dental composites and advanced drug delivery systems. Understanding the thermal behavior of these polymers is critical for predicting their performance, stability, and processing parameters. This document details key thermal properties, outlines the experimental protocols for their measurement, and visualizes the fundamental degradation pathways.

Core Thermal Properties of Bis-DMA Polymers

Bis-DMA and its copolymers exhibit a range of thermal behaviors influenced by their specific chemical composition, including the type and concentration of co-monomers and the degree of crosslinking. The presence of the rigid bisphenol A core generally imparts good thermal and chemical resistance to the resulting polymer networks.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For Bis-DMA based polymers, the Tg is a key indicator of their dimensional stability and mechanical performance at elevated temperatures. In dental composites, a high Tg is desirable to ensure the material remains rigid under the thermal stresses experienced in the oral environment. The Tg of Bis-DMA homopolymers and copolymers can vary significantly depending on the formulation. For instance, the addition of more flexible co-monomers like triethylene glycol dimethacrylate (TEGDMA) can lower the Tg, while a higher crosslink density generally leads to an increase in Tg.[1][2]

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of Bis-DMA polymers. The degradation of these polymers is a complex process that can occur in one or multiple steps, depending on the specific chemical structure of the network.[1] Generally, Bis-DMA based resins with their rigid aromatic structures exhibit high thermal stability.[1] The decomposition mechanism often involves the scission of ester groups and the breakdown of the polymer backbone. The presence of co-monomers can influence the degradation pathway; for example, polymers containing TEGDMA may exhibit a two-step degradation process.[1]

Quantitative Data Summary

The following tables summarize key quantitative data on the thermal properties of various Bis-DMA based polymer systems as reported in the literature.

Table 1: Glass Transition Temperatures (Tg) of Bis-DMA Based Polymers

| Polymer System | Co-monomer(s) | Tg (°C) | Measurement Method | Reference |

| Bis-GMA | - | -7.4 | DSC | [3] |

| Bis-GMA/TEGDMA | TEGDMA | 48 - 58 | DSC | [4] |

| Commercial Dental Composites | Various | 129 - 147.5 | DSC | [2][5] |

| Bis-EMA | - | - | - | [1] |

| UDMA | - | - | - | [1] |

Note: Bis-GMA (Bisphenol A glycidyl (B131873) dimethacrylate) is a derivative of Bis-DMA and is commonly used in dental resins. Its thermal properties are often studied in conjunction with other dimethacrylates.

Table 2: Thermal Decomposition Characteristics of Bis-DMA Based Polymers from TGA

| Polymer System | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Degradation Steps | Atmosphere | Reference |

| Bis-GMA | ~300 | 394 - 431 | 1 | - | [1] |

| Bis-EMA | - | - | 1 | - | [1] |

| UDMA | - | - | 2 | - | [1] |

| TEGDMA | - | ~300 | 2 | - | [1] |

| UDMA/Bis-GMA Copolymers | - | - | 3 | - | [6] |

| Commercial Dental Composites | ~270 | - | Multiple | - | [5] |

Experimental Protocols

Detailed methodologies for the thermal analysis of Bis-DMA polymers are crucial for obtaining reliable and comparable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min). To perform isoconversional analysis, multiple runs at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.[1]

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal events such as curing exotherms.

Methodology:

-

Sample Preparation: A small, uniform disc of the cured polymer (typically 5-15 mg) is sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

-

Heating Program: A common procedure involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history, then cooled at a controlled rate, and finally reheated at a constant rate (e.g., 10 °C/min).[7]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is typically determined as the midpoint of the step change in the heat flow curve.[7]

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature and determine the Tg.

Methodology:

-

Sample Preparation: A rectangular bar of the cured polymer with precise dimensions is prepared.

-

Instrument Setup: The sample is mounted in a suitable clamp (e.g., single cantilever, three-point bending).

-

Testing Parameters: An oscillatory strain or stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2-5 °C/min).[8]

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted against temperature. The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[9]

Visualizing Thermal Degradation and Influencing Factors

The thermal degradation of Bis-DMA based polymers is a multifaceted process. The following diagrams illustrate a generalized workflow for its analysis and the key factors influencing the polymer's thermal stability.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. thermalsupport.com [thermalsupport.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

Hydrolytic Stability of Ester Bonds in Bis-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A dimethacrylate (Bis-DMA) is a monomer that has been utilized in various dental and medical materials. Its chemical structure, featuring ester bonds, makes it susceptible to hydrolytic degradation, a process of significant concern due to the potential release of Bisphenol A (BPA), a known endocrine disruptor.[1][2] This technical guide provides an in-depth analysis of the hydrolytic stability of the ester bonds in Bis-DMA, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating the degradation pathways.

The stability of Bis-DMA is a critical factor in the biocompatibility and long-term performance of materials derived from it. Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be catalyzed by enzymes, acids, or bases. In the oral cavity, salivary enzymes, particularly esterases, play a crucial role in the biodegradation of dental resins.[1][3] Understanding the kinetics and mechanisms of Bis-DMA hydrolysis is therefore essential for developing safer and more durable biomaterials.

Hydrolytic Degradation of Bis-DMA

The core of Bis-DMA's instability lies in its two ester linkages connecting the central bisphenol A moiety to methacrylate (B99206) groups. These ester bonds are susceptible to cleavage, leading to the formation of intermediate products and ultimately releasing BPA.

Enzymatic Hydrolysis

In the oral environment, Bis-DMA can be hydrolyzed by salivary esterases.[1][3] This enzymatic action cleaves the ester bonds, resulting in the release of BPA.[1][2] Studies have shown that Bis-DMA is rapidly converted to BPA in the presence of whole saliva.[4] In one study, when Bis-DMA was subjected to porcine liver esterase, a conversion of 82.5% to BPA was observed after 24 hours.[5][6] Similarly, incubation with pooled human saliva led to an 81.4% conversion of Bis-DMA within the same timeframe.[5][6] This highlights the significant role of biological catalysts in the degradation of Bis-DMA-based materials in a physiological setting.

Chemical Hydrolysis: Influence of pH

The hydrolytic stability of Bis-DMA is highly dependent on the pH of the surrounding medium.

-

Alkaline Conditions: In alkaline environments, the hydrolysis of the ester bonds in Bis-DMA is significantly accelerated. Research has demonstrated that at a pH of 11, there is an almost complete conversion of Bis-DMA to BPA.[5][6] Another study confirmed that hydrolytic reactions by sodium hydroxide (B78521) were nearly complete within one day, yielding BPA from Bis-DMA.[7][8]

-

Acidic Conditions: Acid-catalyzed hydrolysis also contributes to the degradation of Bis-DMA. Studies have shown that in the presence of acids like phosphoric acid and hydrochloric acid, Bis-DMA is converted into BPA and bisphenol A monomethacrylate, an intermediate product where only one ester bond has been cleaved.[7][8]

In contrast to Bis-DMA, the related monomer Bis-GMA is generally considered more resistant to hydrolysis at its ester linkage, which is attributed to its different chemical structure.[1][2]

Quantitative Data on Bis-DMA Hydrolysis

The following tables summarize the quantitative data from various studies on the conversion of Bis-DMA to BPA under different hydrolytic conditions.

| Hydrolytic Condition | Incubation Time | Temperature | Conversion of Bis-DMA to BPA (%) | Reference |

| Porcine Liver Esterase | 24 hours | 37°C | 82.5 | [5][6] |

| Pooled Human Saliva | 24 hours | 37°C | 81.4 | [5][6] |

| pH 11 (Alkaline) | 30 minutes | 50°C | ~100 | [5][6] |

| Sodium Hydroxide | ~24 hours | 37°C | Complete | [7][8] |

| Phosphoric Acid | Not specified | 37°C | Production of BPA and monomethacrylate | [7][8] |

| Hydrochloric Acid | Not specified | 37°C | Production of BPA and monomethacrylate | [7][8] |

| Sample Medium | Initial Bis-DMA Concentration | Incubation Time | Final Bis-DMA Concentration | Final BPA Concentration | Reference |

| Whole Saliva | 200 ng/ml | 24 hours | 21.8 ng/ml | 100 ng/ml | [4] |

| Water | 200 ng/ml | 24 hours | Slight decrease | Not detected | [4] |

Experimental Protocols

The assessment of Bis-DMA's hydrolytic stability and the quantification of its degradation products are primarily conducted using high-performance liquid chromatography (HPLC).

General Experimental Workflow for Hydrolytic Stability Testing

Caption: General workflow for assessing the hydrolytic stability of Bis-DMA.

Detailed HPLC Analysis Protocol

Objective: To quantify the concentration of Bis-DMA and its degradation product, BPA, in a sample.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

C18 reverse-phase HPLC column.

-

Mobile phase: A mixture of methanol (B129727) and an aqueous solution (e.g., 0.05 M phosphoric acid), with the ratio adjusted for optimal separation (e.g., 55%/45% v/v).[6]

-

Bis-DMA and BPA analytical standards.

-

Solvents for sample preparation (e.g., methanol, tetrahydrofuran).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of Bis-DMA and BPA in the mobile phase to generate a calibration curve.

-

Sample Preparation:

-

For enzymatic and saliva studies, stop the reaction at specified time points, for instance by acidification, and centrifuge to remove precipitates.[4]

-

Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume of the prepared standard and sample solutions into the HPLC system.

-

Run the analysis under isocratic or gradient elution conditions to separate Bis-DMA and BPA.

-

Detect the compounds using a UV or fluorescence detector at the appropriate wavelength for BPA and Bis-DMA.

-

-

Quantification:

-

Identify the peaks corresponding to Bis-DMA and BPA in the chromatograms based on their retention times compared to the standards.

-

Calculate the concentration of each compound in the samples by comparing the peak areas to the calibration curve.

-

Signaling Pathways and Logical Relationships

The degradation of Bis-DMA can be visualized as a multi-step process influenced by different catalysts.

Hydrolysis Pathways of Bis-DMA

Caption: Catalyzed hydrolysis pathways of Bis-DMA to BPA.

Conclusion

The ester bonds in Bis-DMA are demonstrably susceptible to hydrolytic cleavage under enzymatic, acidic, and particularly alkaline conditions. This instability leads to the release of Bisphenol A, a compound with known estrogenic activity. The quantitative data presented in this guide underscore the high conversion rates of Bis-DMA to BPA in environments mimicking physiological and extreme pH conditions. For researchers and professionals in drug development and material science, understanding the hydrolytic stability of Bis-DMA is paramount for designing and evaluating the safety and longevity of biomaterials. The use of robust analytical methods, such as HPLC, is essential for accurately quantifying the degradation products and ensuring the biocompatibility of medical and dental devices. Future material design should focus on developing alternatives with more stable chemical linkages to mitigate the risks associated with the hydrolytic degradation of ester-containing monomers like Bis-DMA.

References

- 1. biomedres.us [biomedres.us]

- 2. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of bisphenol A, triethylene-glycol dimethacrylate, and this compound in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Estrogenicity of Bisphenol A Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro estrogenic activity of Bisphenol A dimethacrylate (BPA-DM), a monomer commonly used in dental resins and other applications. Concerns regarding its potential as an endocrine disruptor have prompted significant research into its biological effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the molecular pathways involved.

Quantitative Assessment of Estrogenic Activity

The estrogenic potential of BPA-DM has been evaluated in various in vitro systems. The data consistently demonstrate that BPA-DM exhibits estrogenic activity, albeit at concentrations significantly higher than that of the endogenous estrogen, 17β-estradiol (E2).

Table 1: Summary of In Vitro Estrogenic Activity of BPA-DM

| Assay Type | Cell Line | Endpoint | BPA-DM Concentration | Result | Reference |

| Cell Proliferation | MCF-7, T-47D, ZR-75-1 | Increased cell number | ≥ 10⁻⁶ M | Significant increase in proliferation, comparable to 10⁻⁹ M E2 | [1][2] |

| DNA Synthesis | MCF-7, T-47D, ZR-75-1 | Increased DNA synthesis | ≥ 10⁻⁶ M | Mitogenic effects observed within 24 hours | [1][2] |

| Estrogen Receptor (ER) Transactivation | MVLN | Luciferase activity | 10⁻⁸ to 5 x 10⁻⁵ M | Dose-dependent increase, EC₅₀ = 4.8 μM | [3] |

| E-screen Assay | Not specified | Cell proliferation | Not specified | Positive estrogenic activity | [4] |

Note: The effective concentrations of BPA-DM for inducing cell proliferation are reported to be 1 to 10,000-fold higher than those of estrogen.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro estrogenicity of BPA-DM.

Cell Proliferation Assays (Crystal Violet and Sulforhodamine-B)

These assays are used to quantify the increase in cell number as an indicator of estrogen-induced proliferation.

-

Cell Lines: Estrogen-responsive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are commonly used.[1][2]

-

Culture Conditions: Cells are maintained in phenol (B47542) red-free Dulbecco's Modified Eagle Medium (DMEM) supplemented with human serum. Phenol red is a known weak estrogen, and its absence is critical to avoid confounding results.[1][2]

-

Treatment: Cells are exposed to a range of BPA-DM concentrations (e.g., 10⁻⁸ M to 5 x 10⁻⁶ M) for a period of one week. A positive control (e.g., 10⁻⁹ M estradiol) and a vehicle control are included.[1][2]

-

Staining and Quantification:

-

Crystal Violet Assay: Cells are fixed and stained with crystal violet, which binds to proteins and DNA. The dye is then solubilized, and the optical density is measured to determine the relative cell number.

-

Sulforhodamine-B (SRB) Assay: Cells are fixed and stained with SRB, a pink aminoxanthene dye that binds to basic amino acids of cellular proteins. The bound dye is solubilized, and the absorbance is read.

-

-

Data Analysis: The optical densities of treated cells are compared to control cells to determine the percent increase in cell proliferation. A statistically significant increase (p < 0.05) indicates a proliferative effect.[1][2]

Estrogen Receptor (ER) Transactivation Assay

This reporter gene assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

-

Cell Line: A cell line stably transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), such as the MVLN cell line, is used.[3]

-

Treatment: Cells are treated with various concentrations of BPA-DM (e.g., 10⁻⁸ to 5 x 10⁻⁵ M) or a positive control (E2).[3]

-

Luciferase Activity Measurement: After an appropriate incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of ER activation, is measured using a luminometer.

-

Data Analysis: The results are often expressed as a dose-response curve, from which the half-maximal effective concentration (EC₅₀) can be calculated. The maximum response is typically compared to that induced by E2.[3]

Signaling Pathways and Experimental Workflows

The estrogenic effects of BPA-DM are primarily mediated through the activation of estrogen receptors, which function as ligand-activated transcription factors.

Genomic Estrogen Signaling Pathway

This is the classical pathway for estrogen action.

Caption: Genomic signaling pathway of BPA-DM via the estrogen receptor.

Experimental Workflow for In Vitro Estrogenicity Testing

The following diagram outlines a typical workflow for assessing the estrogenic potential of a test compound like BPA-DM.

References

- 1. Estrogenicity of bisphenol A and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Endocrine-Disrupting Potential of Bisphenol A, this compound, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

Mechanism of Action of Bis-DMA in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A dimethacrylate (Bis-DMA) is a monomer frequently utilized in the production of resin-based dental composites and sealants. While integral to the polymerization process that forms these durable materials, the potential for unreacted Bis-DMA to leach into the biological system, and its subsequent mechanism of action, are of significant scientific interest. This technical guide provides an in-depth exploration of the current understanding of Bis-DMA's biological activities, focusing on its molecular interactions and the signaling pathways it modulates. A primary aspect of Bis-DMA's mechanism of action is its hydrolysis into Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. Consequently, the biological effects of Bis-DMA are intrinsically linked to those of BPA. This guide will delineate the known direct effects of Bis-DMA and the more extensively studied downstream effects mediated by its hydrolysis to BPA, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

Bis-DMA is a diester of methacrylic acid and bisphenol A. Its primary application is in dentistry, where it serves as a cross-linking monomer in restorative materials. The incomplete polymerization of these resins can lead to the elution of residual monomers, including Bis-DMA, into the oral cavity and subsequent systemic exposure. The primary concern surrounding Bis-DMA exposure is its potential to act as a source of Bisphenol A (BPA), a compound with known estrogenic and other endocrine-disrupting properties. Salivary esterases can hydrolyze the ester bonds in Bis-DMA, releasing BPA.[1][2] Beyond its role as a BPA precursor, in vitro studies have suggested that Bis-DMA itself may possess intrinsic biological activity.[3][4] This guide will dissect the multifaceted mechanism of action of Bis-DMA, addressing both its direct effects and those mediated by its conversion to BPA.

Molecular Mechanisms of Action

The biological impact of Bis-DMA can be categorized into two main pathways: direct interaction with cellular components and indirect effects following its hydrolysis into BPA.

Hydrolysis of Bis-DMA to Bisphenol A (BPA)

A critical event in the biological activity of Bis-DMA is its enzymatic hydrolysis. In the oral cavity, salivary esterases can cleave the ester linkages of Bis-DMA, leading to the release of BPA.[1][2] This conversion is a key determinant of the subsequent biological effects, as BPA is a well-characterized endocrine disruptor.

Figure 1: Hydrolysis of Bis-DMA to BPA.

Direct Estrogenic and Androgenic Effects

In vitro studies have indicated that Bis-DMA itself can exhibit estrogenic activity.[3][4] This suggests that the intact Bis-DMA molecule may be capable of interacting with estrogen receptors. Furthermore, both Bis-DMA and its hydrolysis product, BPA, have been shown to act as androgen antagonists.[2][5]

BPA-Mediated Signaling Pathways

Once hydrolyzed to BPA, a cascade of well-documented signaling pathways can be activated. BPA is known to interact with nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[6] This interaction can trigger downstream signaling pathways, including:

-

MAPK/ERK Pathway: Activation of this pathway is associated with cell proliferation, differentiation, and survival. BPA has been shown to induce the phosphorylation of ERK1/2.[7]

-

PI3K/AKT Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

NF-κB Signaling: This pathway plays a key role in inflammation and immune responses. BPA has been demonstrated to activate NF-κB signaling.

-

STAT3 Signaling: This pathway is involved in cell growth, differentiation, and apoptosis. BPA can induce the phosphorylation of STAT3.

Figure 2: BPA-mediated signaling pathways.

Oxidative Stress and Genotoxicity

Exposure to BPA has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[8][9] This can lead to cellular damage, including DNA damage, and may contribute to genotoxic effects.[10][11] While direct evidence for Bis-DMA-induced oxidative stress is less clear, its hydrolysis to BPA suggests a potential for similar effects.

Quantitative Data

Quantitative data specifically for Bis-DMA are limited in the publicly available literature. Most studies focus on the effects of its hydrolysis product, BPA, or other dental monomers like Bis-GMA. The following tables summarize the available quantitative data for BPA and related compounds to provide context for the potential biological activity of Bis-DMA.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of BPA and Bis-DMA

| Compound | Assay | Cell Line | Endpoint | Value | Reference |

| BPA | ER Transactivation | MVLN | EC50 | 3.9 µM | [12] |

| Bis-DMA | ER Transactivation | MVLN | EC50 | 4.8 µM | [12] |

| BPA | AR Antagonism | CHO | IC50 | 1.0 µM | [12] |

| Bis-DMA | AR Antagonism | CHO | IC50 | 2.3 µM | [12] |

Table 2: Cytotoxicity of BPA and its Analogs in Different Cell Lines

| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |

| BPA | MCF-7 | MTT | 24 h | 45 µM | [13] |

| BPA | HSeC | MTT | 24 h | 35 µM | [13] |

| BPS | MCF-7 | MTT | 24 h | 450 µM | [13] |

| BPS | HSeC | MTT | 24 h | 105 µM | [13] |

| BPAF | MCF-7 | MTT | 24 h | 56 µM | [13] |

| BPAF | HSeC | MTT | 24 h | 48 µM | [13] |

| BPZ | MCF-7 | MTT | 24 h | 45 µM | [13] |

| BPZ | HSeC | MTT | 24 h | 25 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of Bis-DMA.

Quantification of Bis-DMA Hydrolysis to BPA by HPLC-MS/MS

This protocol outlines a method for the sensitive quantification of Bis-DMA and its hydrolysis product, BPA, in a simulated saliva solution.

Figure 3: Workflow for Bis-DMA hydrolysis analysis.

Materials:

-

Bis-DMA and BPA analytical standards

-

Artificial saliva solution

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

UPLC-MS/MS system with a C18 column

Procedure:

-

Prepare a stock solution of Bis-DMA in a suitable solvent (e.g., ethanol).

-

Spike the Bis-DMA stock solution into pre-warmed artificial saliva to achieve the desired starting concentration.

-

Incubate the solution at 37°C with gentle agitation.

-

At various time points (e.g., 0, 1, 3, 6, 24 hours), collect aliquots of the incubation mixture.

-

Perform a liquid-liquid extraction of each aliquot with ethyl acetate.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify Bis-DMA and BPA using multiple reaction monitoring (MRM) mode.

-

Generate standard curves for both Bis-DMA and BPA to calculate their concentrations in the samples.

Western Blot Analysis of MAPK/ERK and STAT3 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 and STAT3 in cell lysates following treatment with Bis-DMA.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Bis-DMA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of Bis-DMA for the desired time period.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway in response to Bis-DMA treatment.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium and supplements

-

Bis-DMA

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a white, clear-bottom 96-well plate.

-

Treat the cells with various concentrations of Bis-DMA. Include a positive control (e.g., TNF-α) and a vehicle control.

-

Incubate for a sufficient time to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

Conclusion

The mechanism of action of Bis-DMA in biological systems is complex and primarily driven by its hydrolysis to BPA. This conversion unleashes the well-documented endocrine-disrupting activities of BPA, which include interactions with estrogen and androgen receptors and the modulation of key signaling pathways such as MAPK/ERK, PI3K/AKT, NF-κB, and STAT3. While in vitro evidence suggests that Bis-DMA may also possess direct estrogenic and anti-androgenic properties, a significant gap exists in the literature regarding specific quantitative data for Bis-DMA itself. Future research should focus on elucidating the direct molecular targets of Bis-DMA and obtaining robust quantitative data on its biological activities to fully characterize its risk profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of action of this widely used dental monomer.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. webdent.hu [webdent.hu]

- 5. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]